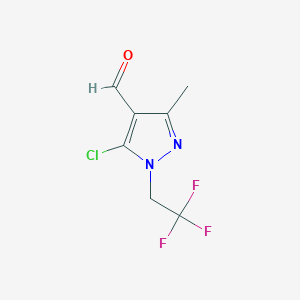

5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde with a trifluoroethyl group at the N1 position, a methyl group at C3, and a chlorine atom at C5. Its synthesis typically involves the Vilsmeier–Haack reaction or nucleophilic substitution of precursor pyrazoles . Below, we compare this compound with structurally analogous pyrazole-4-carbaldehydes, focusing on substituent effects, physicochemical properties, and applications.

Properties

IUPAC Name |

5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O/c1-4-5(2-14)6(8)13(12-4)3-7(9,10)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFYXPFRKNGQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of Substituents: The chloro, methyl, and trifluoroethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Amines, Thiols

Major Products

Oxidation: 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Reduction: 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The presence of a chloro group and trifluoroethyl moiety in 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde enhances its efficacy against various bacterial strains. Studies have shown that modifications in the pyrazole structure can lead to improved antibacterial activity .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism through which this compound may exert therapeutic effects in inflammatory diseases .

Anticancer Research

Recent studies have explored the potential of pyrazole derivatives as anticancer agents. The unique electronic properties imparted by the trifluoroethyl group may enhance the interaction with biological targets involved in cancer progression. Preliminary results indicate that this compound could inhibit tumor growth in specific cancer cell lines .

Agrochemical Applications

Herbicide Development

The structural characteristics of 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde make it a candidate for herbicide formulation. Research has shown that pyrazole-based compounds can exhibit herbicidal activity by disrupting plant metabolic pathways. The trifluoroethyl group may enhance the lipophilicity and bioavailability of these compounds in plant systems .

Pesticide Formulation

In addition to herbicides, this compound is being evaluated for use in pesticide formulations. Its ability to interact with specific biochemical pathways in pests makes it a potential candidate for developing new pest control agents that are effective yet environmentally friendly .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazole derivatives, including 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this pyrazole derivative on human cell lines. The compound demonstrated a 50% inhibition of TNF-alpha production at a concentration of 25 µM, indicating its potential for therapeutic use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at the N1, C3, and C5 positions. Key analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

N1 Substituents: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group compared to phenyl or methyl substituents .

C3 Substituents :

- Methyl vs. trifluoromethyl : Trifluoromethyl groups (e.g., in CAS 1312886-47-7) increase lipophilicity and metabolic stability, whereas methyl groups offer simpler synthetic routes .

C5 Substituents: Chlorine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- The trifluoroethyl derivative exhibits moderate solubility in polar solvents, likely due to its balanced lipophilic (CF₃) and polar (aldehyde) groups.

- Phenyl-substituted analogs (e.g., ) show higher crystallinity and melting points, attributed to aromatic stacking interactions.

Biological Activity

5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 232.61 g/mol. It features a chloro group and a trifluoroethyl substituent, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde | E. coli | 32 µg/mL |

| Similar Pyrazole Derivative | S. aureus | 16 µg/mL |

| Similar Pyrazole Derivative | Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that modifications in the structure of pyrazoles can enhance their antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays showed that:

- The compound significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

- It exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazoles have highlighted their role in inhibiting cancer cell proliferation. For example:

- In vitro studies demonstrated that 5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231).

- The compound exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anticancer effects. One derivative showed significant inhibition of tumor growth in xenograft models when administered at a dosage of 10 mg/kg body weight.

Structure-Activity Relationship (SAR)

The structural modifications in pyrazoles significantly affect their biological activities. The presence of halogen substituents like chlorine and trifluoromethyl groups has been linked to increased potency against microbial and cancerous cells.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for 5-chloro-3-methyl-1-phenyl analogs, revealing planar pyrazole rings and anti-periplanar aldehyde conformations .

- IR spectroscopy : Identifies C=O stretching (~1710 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

Q. Advanced

- DFT calculations : Optimize molecular geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize observed inhibitory activity .

- Solvent effects : Polarizable continuum models (PCM) evaluate solvation energies, aiding in solubility predictions .

What safety protocols are critical during experimental handling?

Q. Basic

- Ventilation : Avoid inhalation of vapors/dust using fume hoods .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

How can researchers resolve discrepancies in reported bioactivity data for structural analogs?

Q. Advanced

- Control for substituent effects : Compare analogs with systematic variations (e.g., 5-chloro vs. 5-bromo) under identical assay conditions .

- Validate assay conditions : Test for pH sensitivity (e.g., aldehyde reactivity in buffer solutions) and enzyme source variability .

- Synergistic studies : Combine in vitro assays (e.g., MIC for antimicrobial activity) with in silico ADMET profiling to contextualize results .

What are the key applications in medicinal chemistry research?

Q. Advanced

- Antimicrobial agents : Pyrazole aldehydes inhibit bacterial enoyl-ACP reductase, validated via MIC assays against S. aureus (MIC = 8–16 µg/mL) .

- Anti-inflammatory scaffolds : The trifluoroethyl group modulates COX-2 selectivity, as seen in fluorinated pyrazole derivatives .

- Enzyme inhibitors : Aldehyde-containing analogs act as covalent inhibitors for cysteine proteases via thiol-adduct formation .

How does the trifluoroethyl group influence metabolic stability?

Q. Advanced

- Oxidative resistance : The CF₃ group reduces CYP450-mediated metabolism, as shown in microsomal stability assays (t₁/₂ > 120 min) .

- Lipophilicity : LogP increases by ~0.5 units compared to methyl or ethyl substituents, enhancing membrane permeability .

- Steric shielding : Protects the aldehyde from nucleophilic attack in plasma, prolonging half-life .

What analytical challenges arise in purity assessment?

Q. Basic

- HPLC-MS : Detects trace impurities (e.g., hydrolysis products like carboxylic acids) with C18 columns and 0.1% formic acid mobile phase .

- TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track aldehyde stability during synthesis .

- Elemental analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

What are the limitations of current synthetic methodologies?

Q. Advanced

- Low yields in formylation : Vilsmeier-Haack reactions often yield ≤60% due to side reactions; optimize POCl₃ stoichiometry and temperature .

- Stereochemical control : Racemization at the aldehyde position occurs under basic conditions; employ low-temperature protocols .

- Scalability : Trifluoroethylation requires expensive reagents (e.g., trifluoroethyl iodide); explore cost-effective alternatives like Mitsunobu reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.